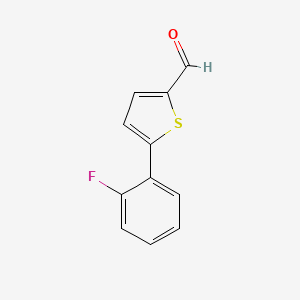

5-(2-氟苯基)噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the fluorophenyl group suggests potential for varied chemical reactivity and biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions and the use of specific reagents and catalysts. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, was achieved using the Gewald synthesis technique, which involves a mild base and sulfur powder . Another related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, was synthesized through a chemo- and regioselective Br/Li exchange reaction, indicating the versatility of synthetic approaches for thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring and various substituents that influence the compound's properties. For example, the crystal and molecular structure of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, a structurally related compound, was determined using X-ray crystallography, revealing intermolecular interactions that stabilize the crystal structure . These findings suggest that 5-(2-Fluorophenyl)thiophene-2-carbaldehyde may also exhibit specific intermolecular interactions due to its functional groups.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, often facilitated by their functional groups. The carbaldehyde group, in particular, is reactive and can form Schiff bases, as seen in the synthesis of novel Schiff bases from related thiophene derivatives . Additionally, the presence of a fluorine atom can influence the reactivity of the compound, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom was crucial for binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of a decyl group in thiophene-2-carboxylic acids led to the formation of novel supramolecular liquid-crystalline complexes . The polymerization of thiophene-2-carbaldehyde resulted in a polymer with spherical particles, indicating that the physical properties such as morphology can be tailored through chemical reactions . The presence of carbaldehyde groups in liquid crystalline compounds with thiophene moieties was found to induce or enlarge the temperature ranges of mesophases, demonstrating the impact of functional groups on the material's properties .

科学研究应用

合成和生物评价

使用Suzuki-Miyaura交叉偶联反应合成了一系列新颖的芳基噻吩-2-甲醛化合物,包括类似于5-(2-氟苯基)噻吩-2-甲醛的变体。这些化合物被评估其抗菌、抗尿素酶和一氧化氮(NO)清除能力,展示出显著的生物活性。例如,其中一种化合物对铜绿假单胞菌表现出卓越的抗菌活性,并具有显著的NO清除能力(Ali et al., 2013)。

铁离子荧光传感器

5-(N-乙基咔唑-3-基)噻吩-2-甲醛(ECTC),一种与5-(2-氟苯基)噻吩-2-甲醛相关的化合物,被合成并表征为一种新型铁离子荧光传感器。ECTC在Fe3+离子存在时表现出强烈的荧光猝灭,对其他金属离子具有高特异性,展示了其在金属离子检测中的潜力(Zhang et al., 2016)。

光化学合成和光学性质

对噻吩-2-甲醛衍生物的研究还探讨了它们在光化学合成中的实用性。例如,通过紫外光照射获得了包括5-碘-4-(芳氧基甲基)噻吩-2-甲醛的化合物,并用于形成4H-噻吩[3,2-c]色烯-2-甲醛。这些衍生物由于其光物理性质,展示了作为隐形标记颜料的潜力(Ulyankin et al., 2021)。

柔性基板材料

一种新型苯基噻吩-2-甲醛化合物被研究其作为柔性基板材料的潜力。表征显示它具有理想的光学和微波性质,如低介电常数和损耗切线,使其适用于柔性电子和天线应用(Rahman et al., 2016)。

可溶性星形分子用于半导体

基于噻吩衍生物的星形分子,包括噻吩-2-甲醛,已被合成并检验其在有机场效应晶体管中的半导体性质。这些分子表现出良好的溶解性、自形成膜性质和显著的载流子迁移率,表明它们在有机电子学中的潜力(Kim et al., 2007)。

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

属性

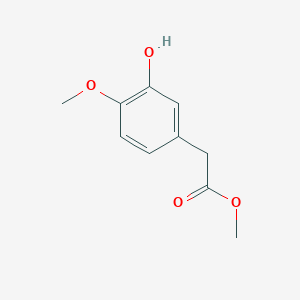

IUPAC Name |

5-(2-fluorophenyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEYZMUCJTYAFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886508-80-1 |

Source

|

| Record name | 5-(2-fluorophenyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)

![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)